molecular formula C23H23NO4 B1480558 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid CAS No. 2098113-94-9

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Cat. No. B1480558
CAS RN: 2098113-94-9
M. Wt: 377.4 g/mol
InChI Key: YRIQRDGQHSNWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-2-carboxylic acid, has a CAS Number of 2098113-94-9 . It has a molecular weight of 377.44 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H23NO4/c25-20(26)23(13-22(14-23)10-5-11-22)24-21(27)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,26) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Synthesis and Building Blocks

One of the primary applications of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid and its derivatives lies in the field of synthetic chemistry as building blocks for various compounds. The synthesis of fluorinated building blocks based on the spiro[3.3]heptane scaffold has been a subject of study. These building blocks are particularly noteworthy for their three-dimensional shape and the pattern of fluorine substitution, making them valuable in medicinal chemistry (Chernykh et al., 2016).

Polyimides and Optical Properties

The compound's derivatives have been utilized in the development of novel polyimides, characterized by their organosolubility and optical transparency. These polyimides, derived from spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomers, have been shown to form transparent, flexible films with notable thermal stability and low dielectric constants. Their UV-vis absorption cutoff wavelengths and colorlessness, especially in specific derivatives, highlight their potential in applications requiring optical clarity and material stability (Zhang et al., 2010).

Solid-Phase Syntheses of β-Peptides

The compound has also been applied in the synthesis of β-peptides. The preparation of N-Fmoc-protected β2-homoamino acids showcases the compound's role in peptide synthesis, with a focus on the solid-phase synthesis technique. The detailed characterization of the Fmoc-amino acids and their derivatives emphasizes the compound's utility in synthesizing and studying β-peptides and potentially other peptide variants (Šebesta & Seebach, 2003).

Self-Assembled Structures

Research has also explored the self-assembling properties of Fmoc modified aliphatic amino acids. The compound, in its various modified forms, has demonstrated the ability to form distinct self-assembled structures under different conditions. These findings are crucial for designing novel self-assembled architectures with potential applications in various fields, including materials science and nanotechnology (Gour et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-20(26)23(13-22(14-23)10-5-11-22)24-21(27)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIQRDGQHSNWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
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2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

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